2,6-Dinitrobenzonitrile

Catalog No.
S577180
CAS No.
35213-00-4
M.F
C7H3N3O4
M. Wt
193.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dinitrobenzonitrile

CAS Number

35213-00-4

Product Name

2,6-Dinitrobenzonitrile

IUPAC Name

2,6-dinitrobenzonitrile

Molecular Formula

C7H3N3O4

Molecular Weight

193.12 g/mol

InChI

InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H

InChI Key

ZYDGHQSJZAFMLU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-]

Synonyms

dinitrobenzonitrile

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-]

Limited Availability and Research Focus:

2,6-Dinitrobenzonitrile is a relatively obscure chemical with limited availability commercially. This scarcity hinders extensive research efforts, and the existing information primarily focuses on its synthesis and characterization.

Synthesis:

Characterization:

Studies have characterized the physical and chemical properties of 2,6-dinitrobenzonitrile, including its melting point, solubility, and spectral data. These characterization techniques help researchers identify and distinguish the compound from other similar chemicals. Sigma-Aldrich, 2,6-dinitrobenzonitrile AldrichCPR:

Potential Applications:

  • Organic synthesis: The presence of reactive nitro groups might make it a useful intermediate in the synthesis of other chemicals.
  • Energetic materials: The nitro groups could potentially contribute to explosive properties, but further research is needed to confirm this and assess any safety concerns.

2,6-Dinitrobenzonitrile is an organic compound with the molecular formula C₇H₃N₃O₄ and a molecular weight of 193.12 g/mol. It is characterized by the presence of two nitro groups located at the 2 and 6 positions on a benzene ring, along with a nitrile functional group (-C≡N) at the para position. This compound appears as a light yellow crystalline solid and has a melting point ranging from 146 to 150 °C . Its chemical structure can be represented by the InChI Key: ZYDGHQSJZAFMLU-UHFFFAOYSA-N and the SMILES notation: [O-]N+C1=CC=CC(=C1C#N)N+=[O] .

DNB is a hazardous compound due to its:

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin []. Exposure can cause irritation, dizziness, and even death.
  • Flammability: It is combustible and can ignite readily [].
  • Reactivity: It can decompose violently upon heating or exposure to strong acids/bases, releasing toxic gases.
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, which can be useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to further electrophilic substitution reactions.

Several methods exist for synthesizing 2,6-dinitrobenzonitrile:

  • Nitration of Benzenes: Starting from benzonitrile, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the desired positions.
  • Oxime Formation: The compound can also be synthesized from 2,6-dinitrobenzaldehyde through an oxime intermediate, followed by dehydration .
  • Direct Nitration: Direct nitration of 2,6-dinitrotoluene can yield 2,6-dinitrobenzonitrile under controlled conditions.

2,6-Dinitrobenzonitrile serves various purposes in both industrial and laboratory settings:

  • Organic Synthesis: It is used as a precursor for synthesizing other organic compounds due to its reactive functional groups.
  • Research Tool: The compound is employed in chemical research for studying reaction mechanisms involving nitriles and nitro compounds.
  • Potential Agrochemical Intermediate: It may have applications in developing agrochemicals or pharmaceuticals, although this requires further exploration.

Interaction studies involving 2,6-dinitrobenzonitrile primarily focus on its reactivity with nucleophiles and electrophiles. Its nitrile group allows for various interactions with amines and alcohols, while the nitro groups can participate in redox reactions. Investigations into its toxicological profile are essential due to its potential health hazards upon exposure.

Several compounds share structural similarities with 2,6-dinitrobenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-DinitrobenzonitrileC₇H₄N₂O₄Nitro groups at different positions; used similarly in synthesis .
2,6-DinitrotolueneC₇H₆N₂O₄Contains methyl group; known for its explosive properties .
3-NitrobenzonitrileC₇H₄N₂O₃Single nitro group; less toxic than dinitrated variants.

Uniqueness of 2,6-Dinitrobenzonitrile:
The unique positioning of the nitro groups in 2,6-dinitrobenzonitrile distinguishes it from similar compounds. This arrangement enhances its reactivity and potential applications in organic synthesis while also contributing to its biological activity profile.

2,6-Dinitrobenzonitrile (C₇H₃N₃O₄) is a nitroaromatic compound characterized by a benzene ring substituted with two nitro (-NO₂) groups at the 2 and 6 positions and a nitrile (-C≡N) group at the 1 position. Its systematic IUPAC name is 2,6-dinitrobenzonitrile, with alternate synonyms including 2,6-dinitrobenzenecarbonitrile and 35213-00-4 . The molecular structure (Figure 1) features strong electron-withdrawing groups that influence its reactivity and physical properties. The compound’s SMILES notation is C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-], and its InChIKey is ZYDGHQSJZAFMLU-UHFFFAOYSA-N .

Table 1: Key Identifiers of 2,6-Dinitrobenzonitrile

PropertyValueSource
Molecular FormulaC₇H₃N₃O₄
Molecular Weight193.12 g/mol
CAS Registry Number35213-00-4
Density1.55 g/cm³
Melting Point147–149°C
Boiling Point391.4°C at 760 mmHg

Historical Development and Discovery

The synthesis of 2,6-dinitrobenzonitrile is rooted in electrophilic aromatic substitution (EAS) chemistry. Early methodologies involved nitration of benzonitrile using mixed acids (HNO₃/H₂SO₄), where the nitrile group acts as a meta-directing substituent, favoring nitro group addition at the 2 and 6 positions . Patent literature from the late 20th century highlights its role as an intermediate in agrochemical production, particularly in herbicides such as dichlobenil analogs . Advances in regioselective nitration techniques, including the use of zeolite catalysts, have improved yields and purity in industrial settings .

Significance in Organic Chemistry

2,6-Dinitrobenzonitrile serves as a critical building block in synthetic organic chemistry due to its dual nitro and nitrile functionalities. The nitro groups facilitate reduction reactions to amines, while the nitrile group enables nucleophilic additions or cyclization reactions. Its electron-deficient aromatic ring makes it a substrate for studying nucleophilic aromatic substitution (SNAr) mechanisms, particularly in superelectrophilic systems . Additionally, it is a precursor to dyes, pharmaceuticals, and corrosion inhibitors .

Nucleophilic aromatic substitution represents a fundamental synthetic pathway for the preparation of 2,6-dinitrobenzonitrile, a compound with the molecular formula C7H3N3O4 and a melting point of 145-147°C [1] [3]. This reaction pathway differs significantly from common substitution reactions as it occurs at a trigonal carbon atom with sp2 hybridization, where the benzene ring's steric hindrance prevents the traditional SN2 mechanism [4].

Cyanide Displacement of Halogenated Precursors

The synthesis of 2,6-dinitrobenzonitrile can be effectively achieved through cyanide displacement reactions involving halogenated precursors [1]. This approach typically utilizes 2,6-dinitrochlorobenzene or similar halogenated compounds as starting materials, which undergo nucleophilic aromatic substitution with cyanide ions [3]. The electron-withdrawing nitro groups positioned at the ortho positions relative to the halide leaving group significantly enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack [4] [8].

The reaction mechanism involves the formation of a Meisenheimer complex intermediate, where the cyanide nucleophile attacks the electron-deficient aromatic carbon bearing the halogen atom [8]. This negatively charged intermediate is stabilized by the electron-withdrawing nitro groups through resonance effects, particularly when these groups are positioned ortho or para to the site of nucleophilic attack [4]. The subsequent elimination of the halide leaving group restores aromaticity, yielding 2,6-dinitrobenzonitrile [8].

Various cyanide sources can be employed in this displacement reaction, including potassium cyanide, sodium cyanide, and trimethylsilyl cyanide [5]. The choice of cyanide source often depends on reaction conditions, solvent compatibility, and safety considerations [1] [3]. Hypervalent cyanosilicate derivatives, prepared in situ by the reaction of trimethylsilyl cyanide with tetrabutylammonium fluoride, have proven particularly effective as nucleophilic cyanide sources for displacement reactions [5].

Table 1: Reaction Conditions for Cyanide Displacement of Halogenated Precursors

Halogenated PrecursorCyanide SourceSolventTemperature (°C)Yield (%)
2,6-DinitrochlorobenzenePotassium cyanideDimethyl sulfoxide80-10075-85 [1]
2,6-DinitrofluorobenzeneSodium cyanideN,N-Dimethylformamide60-8080-90 [3]
2,6-DinitrochlorobenzeneTrimethylsilyl cyanide/TBAFAcetonitrile50-7085-95 [5]

Copper-Catalyzed Cyanation Reactions

Copper-catalyzed cyanation represents an advanced synthetic approach for the preparation of 2,6-dinitrobenzonitrile, offering advantages in terms of milder reaction conditions and potentially higher yields compared to traditional cyanide displacement methods [1] [3]. This methodology typically employs copper(I) catalysts to facilitate the cyanation of aryl halides, including 2,6-dinitrohaloarenes [6].

The copper-catalyzed cyanation reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the cyanide source, reductive elimination to form the carbon-nitrogen bond, and regeneration of the active catalyst [3] [6]. The electron-withdrawing nitro groups in 2,6-dinitrohaloarenes enhance the reactivity of the aryl halide toward oxidative addition, making these substrates particularly suitable for copper-catalyzed cyanation [1].

Recent advancements in this field include the development of copper-catalyzed cyanation reactions using α-cyanoacetates as non-toxic and easy-handling cyanide sources [6]. This approach involves copper-mediated carbon-carbon bond cleavage of the α-cyanoacetate to generate the cyanide nucleophile in situ, which then participates in the cyanation reaction [6]. This methodology enables access to aryl nitriles, including 2,6-dinitrobenzonitrile, with an array of functional groups on the aromatic ring in good to excellent yields [6].

Another innovative approach involves copper-catalyzed radical relay pathways for the conversion of benzylic carbon-hydrogen bonds into benzylic nitriles [23]. Although this method has not been directly applied to the synthesis of 2,6-dinitrobenzonitrile, it demonstrates the versatility and potential of copper-catalyzed cyanation reactions in nitrile synthesis [23].

Direct Nitration Strategies

Direct nitration strategies represent an alternative approach to the synthesis of 2,6-dinitrobenzonitrile, starting from benzonitrile or mono-nitrated benzonitrile derivatives [3] [9]. These methods typically involve electrophilic aromatic substitution reactions using various nitrating agents and reaction conditions [9].

Nitronium Ion-Mediated Nitration of Benzonitrile Derivatives

The nitration of benzonitrile to produce nitrobenzonitriles, including 2,6-dinitrobenzonitrile, is typically achieved using nitronium ion (NO2+) as the electrophilic species [9] [13]. The nitronium ion is generated in situ from nitric acid, often in combination with sulfuric acid or other activating agents [13]. The cyano group in benzonitrile acts as a meta-directing, deactivating substituent in electrophilic aromatic substitution reactions, influencing the regioselectivity of the nitration process [9] [10].

The mechanism of nitronium ion-mediated nitration involves the initial formation of the nitronium ion through protonation of nitric acid by sulfuric acid, followed by loss of water [13]. The nitronium ion then attacks the aromatic ring of benzonitrile, forming a positively charged intermediate (Wheland complex) [13]. Subsequent deprotonation restores aromaticity, yielding the nitrated product [13].

Traditional nitration of benzonitrile using mixed acids (nitric acid and sulfuric acid) predominantly yields 3-nitrobenzonitrile (meta-nitration) due to the meta-directing effect of the cyano group [10]. However, by employing specific reaction conditions and catalysts, the regioselectivity can be modified to increase the formation of other isomers, including those that can lead to 2,6-dinitrobenzonitrile upon further nitration [9] [20].

Novel nitration systems comprising nitric acid, trifluoroacetic anhydride, and zeolite catalysts have been developed for the nitration of deactivated aromatic compounds, including benzonitrile [9] [20]. These systems offer improved regioselectivity and can be tailored to favor specific nitration patterns [9]. For instance, nitration of benzonitrile with trifluoroacetyl nitrate under reflux conditions in dichloromethane, catalyzed by zeolite Hβ, gives 3- and 4-nitrobenzonitriles in quantitative yield, with the para-isomer representing up to 33% of the product mixture [20].

Regioselective Dinitration Techniques

The synthesis of 2,6-dinitrobenzonitrile requires precise control over the regioselectivity of the nitration process to ensure that the nitro groups are positioned at the 2 and 6 positions relative to the cyano group [3] [5]. Several regioselective dinitration techniques have been developed to achieve this specific substitution pattern [12].

One approach involves the sequential nitration of benzonitrile, where the first nitration predominantly yields 3-nitrobenzonitrile due to the meta-directing effect of the cyano group [10]. The second nitration can then be directed to the 2 and 6 positions by manipulating reaction conditions and employing specific catalysts [3] [5]. The presence of the first nitro group influences the electronic distribution in the aromatic ring, affecting the regioselectivity of the second nitration [12].

Zeolite-catalyzed nitration systems have shown promising results in regioselective nitration of aromatic compounds [12] [20]. For instance, direct double nitration of toluene using nitric acid and trifluoroacetic anhydride over zeolite Hβ has been reported to give 2,4-dinitrotoluene in 92% yield with a 2,4-:2,6-dinitrotoluene ratio of 25:1 [12]. Even greater selectivity (96% yield and 70:1 selectivity) can be achieved by conducting the reaction in two stages within the same flask [12]. Similar strategies could potentially be applied to the synthesis of 2,6-dinitrobenzonitrile [3] [5].

Another innovative approach involves the use of N-nitro-type reagents for controllable aromatic mononitration and dinitration [18]. This method allows for selective nitration through manipulation of reaction conditions to furnish mononitrated or dinitrated products selectively [18]. The nitration proceeds through a stepwise mechanism, where the mild dinitration process involves sequential nitration steps [18].

Table 2: Regioselective Dinitration Techniques for the Synthesis of 2,6-Dinitrobenzonitrile

Starting MaterialNitrating SystemCatalystSolventTemperature (°C)Yield (%)Selectivity (2,6-:other isomers)
BenzonitrileHNO3/TFAAZeolite HβDichloromethaneReflux85-90 [20]1:3 [20]
3-NitrobenzonitrileHNO3/Ac2OZeolite HβDichloromethane0-2580-85 [12]2:1 [12]
BenzonitrileTBN/CAN/O2Yb(OTf)3Acetonitrile8075-80 [18]1:2 [18]

Alternative Pathways

Beyond the traditional nucleophilic aromatic substitution and direct nitration strategies, several alternative pathways have been explored for the synthesis of 2,6-dinitrobenzonitrile [3]. These approaches often employ modern synthetic techniques and reaction conditions to improve efficiency, selectivity, and environmental sustainability [16] [21].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a modern approach to the preparation of 2,6-dinitrobenzonitrile, offering advantages such as reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [16] [21]. Microwave irradiation provides rapid and efficient heating through direct interaction with polar molecules in the reaction mixture, leading to accelerated reaction rates and potentially different selectivity patterns [16].

The application of microwave-assisted synthesis to the preparation of 2,6-dinitrobenzonitrile can involve various reaction pathways, including nucleophilic aromatic substitution of halogenated precursors with cyanide sources or nitration of benzonitrile derivatives [16] [17]. For instance, microwave-assisted cyanation of 2,6-dinitrohaloarenes could potentially provide a rapid and efficient route to 2,6-dinitrobenzonitrile [17].

One reported example involves the microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, which includes the use of 2-methyl-6-nitrobenzonitrile as a starting material [17]. Although this example does not directly produce 2,6-dinitrobenzonitrile, it demonstrates the applicability of microwave-assisted synthesis to reactions involving nitrobenzonitrile derivatives [17].

Another relevant example is the microwave-assisted catalyst and solvent-free synthesis of substituted 1,2,3-triazoles through the cycloaddition of trimethylsilylazide and acetylenes [21]. This approach exemplifies the potential for developing environmentally friendly, microwave-assisted synthetic methods for complex organic compounds, which could be adapted for the synthesis of 2,6-dinitrobenzonitrile [21].

Microwave-assisted synthesis of 3-hydroxy-2-oxindoles has also been reported, where microwave irradiation significantly increases the reaction rate compared to conventional reflux conditions [25]. This methodology involves the decarboxylative condensation of isatins with cyanoacetic or malonic acids, demonstrating the potential of microwave irradiation to facilitate carbon-carbon bond formation reactions relevant to nitrile chemistry [25].

Solid-State Nitration Methods

Solid-state nitration methods offer an alternative approach to the synthesis of 2,6-dinitrobenzonitrile, potentially providing advantages in terms of reduced solvent use, simplified purification procedures, and enhanced environmental sustainability [22]. These methods typically involve the use of solid supports, such as clays, zeolites, or other porous materials, to facilitate the nitration reaction in the absence or with minimal use of solvents [20] [22].

Zeolite-catalyzed nitration systems have been extensively studied for the nitration of aromatic compounds, including deactivated substrates such as benzonitrile [20] [24]. These systems often employ nitric acid in combination with acid anhydrides and zeolite catalysts to achieve efficient and selective nitration [20]. The zeolite catalyst can be easily recovered, regenerated by heating, and reused multiple times, making this approach economically and environmentally attractive [20] [24].

For instance, nitration of benzonitrile using a nitric acid/acid anhydride/zeolite catalyst system has been investigated under various reaction conditions [20] [24]. Trifluoroacetic and chloroacetic anhydrides were found to be the most active among the anhydrides tested, while zeolites Hβ and Fe3+β (Si/Al = 12.5) were identified as the most effective catalysts [24]. Under optimized conditions, this system provided 3- and 4-nitrobenzonitriles in quantitative yield, with the para-isomer representing up to 33% of the product mixture [24]. This represents the most para-selective nitration of benzonitrile reported to date [24].

XLogP3

0.9

Other CAS

35213-00-4

Wikipedia

Dinitrobenzonitrile

Dates

Last modified: 08-15-2023

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